(2S)-2-methylbutane-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-methylbutane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQKBCSACFQGQY-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Organic Chemistry of 2s 2 Methylbutane 1 Thiol
Nucleophilic Reactivity and Substitution Reactions
Thiols, including (2S)-2-methylbutane-1-thiol, are recognized as potent nucleophiles in organic chemistry. Their reactivity surpasses that of their alcohol counterparts due to the greater polarizability and acidity of the sulfur atom. libretexts.org The conjugate base of a thiol, a thiolate, is readily formed and serves as an excellent nucleophile in SN2 reactions. libretexts.org
In the context of substitution reactions, thiols can be activated for nucleophilic attack. For instance, a method involving a Ph3P/ICH2CH2I system can activate the C-SH bond in thiols for nucleophilic substitution. cas.cn While benzyl (B1604629) thiols show high reactivity in this system, alkyl thiols like this compound exhibit lower reactivity but can still undergo conversion under harsher conditions, such as elevated temperatures. cas.cn This process allows for the displacement of the thiol group by a variety of nucleophiles, including amines, to form new carbon-nucleophile bonds. cas.cn
The general mechanism for the SN2 reaction involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry. ucsd.edu However, in the case of activating the thiol itself for substitution, the stereocenter at the adjacent carbon in this compound would remain unaffected.
The nucleophilicity of the thiolate anion also enables it to participate in reactions analogous to the Williamson ether synthesis to form sulfides (thioethers). pressbooks.pub
Oxidation Reactions and Disulfide Formation
A characteristic reaction of thiols is their oxidation to disulfides (R-S-S-R'). This transformation is a key process in various chemical and biological systems. pressbooks.pub The oxidation of this compound would yield the corresponding disulfide, bis((2S)-2-methylbutyl) disulfide.
Several reagents and conditions can effect this oxidation. Mild oxidizing agents such as bromine (Br₂) or iodine (I₂) are commonly used. pressbooks.pub The reaction is reversible, with the disulfide being reducible back to the thiol using agents like zinc and acid. pressbooks.pub
Modern synthetic methods offer environmentally benign and efficient ways to achieve this transformation. These include the use of organocatalysts, such as Bobbitt's salt, which can chemoselectively oxidize thiols to disulfides in good to excellent yields, even in the presence of other sensitive functional groups like alcohols and amines. odu.edu Mechanistic studies suggest that some of these oxidations may proceed through a hydrogen atom transfer (HAT) process. odu.edu Other methods employ N-bromosuccinimide (NBS) under catalyst-free conditions or utilize solid-state reactions with reagents like sodium periodate (B1199274) to afford disulfides efficiently. researchgate.netmdpi.com
The oxidation of thiols is a fundamental transformation, and controlling it to prevent further oxidation to species like thiolsulfinates, thiolsulfonates, and sulfonic acids is a key consideration in synthetic chemistry. mdpi.com
Table 1: Comparison of Oxidizing Agents for Thiol to Disulfide Conversion
| Oxidizing Agent/System | Conditions | Reaction Time | Yield | Reference |
| Br₂ or I₂ | Standard | Varies | Good | pressbooks.pub |
| Bobbitt's Salt | Room Temperature | Varies | 71-99% | odu.edu |
| N-Bromosuccinimide (NBS) | Dichloromethane, Room Temp. | Varies | High | researchgate.net |
| Sodium Periodate (NaIO₄) | Solid-state, grinding | 1.5-5 minutes | Quantitative | mdpi.com |
This table provides a general overview of different methods. Specific reaction conditions and yields may vary depending on the substrate.
Radical Reactions and Catalysis in Organic Synthesis
The thiol group of this compound can participate in radical reactions. The S-H bond can undergo homolytic cleavage to generate a thiyl radical (RS•). These radicals are key intermediates in various synthetic transformations. lumenlearning.com
A prominent example is the radical thiol-ene reaction, which involves the anti-Markovnikov addition of a thiol across a double bond. nih.gov This reaction proceeds via a radical chain mechanism initiated by thermal or photochemical means. lumenlearning.comnih.gov The process typically involves three phases: initiation (formation of the thiyl radical), propagation (addition of the thiyl radical to the alkene and subsequent hydrogen abstraction from another thiol molecule), and termination (combination of two radical species). lumenlearning.com
Modern advancements have led to the development of photoredox catalysis for initiating thiol-ene reactions under mild conditions using visible light. nih.govorganic-chemistry.org Catalysts like ruthenium polypyridyl complexes can be excited by visible light and then oxidize the thiol to the reactive thiyl radical. nih.gov
Thiols can also be used in dehalogenation reactions, where a radical initiator like AIBN is used in conjunction with a thiol such as tert-butyl thiol to generate a chain-propagating sulfur radical. libretexts.org This radical can then abstract a halogen atom from an alkyl halide. libretexts.org
Light-Induced Transformations and Photochemistry
The photochemistry of thiols like this compound is often linked to their participation in radical reactions. UV light can initiate the homolytic cleavage of the S-H bond, generating thiyl radicals, which can then engage in subsequent reactions like the thiol-ene addition. lumenlearning.com
Furthermore, photochemical methods have been developed for the aerobic oxidation of thiols to disulfides. These "green" approaches can utilize a photoinitiator, such as phenylglyoxylic acid, and a simple light source to achieve the transformation under metal-free conditions. rsc.org The ability to use visible light in some of these reactions, often facilitated by a photocatalyst, makes these methods particularly mild and compatible with various functional groups. nih.gov
While specific photochemical studies on this compound are not detailed in the provided context, the general principles of thiol photochemistry, including photoinitiated radical reactions and oxidations, are applicable to this compound. nih.govrsc.org
Dynamic Covalent Chemistry Involving Thiol Exchange
Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to form and break bonds, allowing for the creation of dynamic molecular systems. The thiol-disulfide exchange is a classic example of a dynamic covalent reaction. rsc.org In this process, a thiol can react with a disulfide, leading to the formation of a new disulfide and a new thiol. This exchange is typically initiated by a base or can occur under neutral or slightly acidic conditions.
This compound can participate in such exchange reactions. This reactivity is fundamental to the construction of dynamic systems where the components can rearrange and adapt in response to stimuli. The thiol-disulfide exchange can be orthogonal to other dynamic covalent reactions, such as hydrazone exchange, allowing for complex systems where different reversible reactions can be controlled independently, for example, by adjusting the pH. rsc.org
Another important dynamic covalent reaction involving thiols is the thiol-Michael addition. rsc.org This involves the reversible addition of a thiol to an activated alkene (a Michael acceptor). This chemistry has been used to create dynamic materials, such as self-healing polymers and networks that can change their architecture in response to thermal stimuli. rsc.org It has also been applied in the development of artificial signal transduction systems across lipid membranes, where the reversible formation of a thiol-Michael adduct facilitates the transport of a chemical signal. nih.gov
Advanced Analytical Techniques for 2s 2 Methylbutane 1 Thiol
Chromatographic Separations
Chromatography is the cornerstone for isolating (2S)-2-methylbutane-1-thiol from intricate mixtures, such as those found in food and beverages. Gas and liquid chromatography are the primary techniques employed for this purpose.
Gas chromatography is well-suited for the analysis of volatile sulfur compounds (VSCs) like this compound. The analysis of VSCs can be challenging due to their reactivity and polarity agilent.com. Therefore, the entire sample pathway, including tubing and injectors, should be inert to prevent analyte loss googleapis.comgcms.cz. For complex samples, such as petroleum products or beverages, conventional one-dimensional GC may not provide sufficient resolution researchgate.net.
Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher resolving power, making it a powerful tool for separating sulfur compounds from complex hydrocarbon matrices researchgate.netnih.gov. This technique is particularly advantageous for classifying and characterizing thiophenes and other sulfur-containing compounds in diesel and other distillates researchgate.netnih.gov. When coupled with a sulfur-selective detector, GCxGC provides enhanced sensitivity and the ability to speciate different classes of sulfur compounds nih.gov.
Volatile thiols in beverages like beer are often analyzed using headspace sampling followed by GC analysis shimadzu.comthegoodscentscompany.com. This approach allows for the sensitive detection of aroma-active compounds without extensive sample preparation shimadzu.com.
Table 1: Example GC Parameters for Volatile Sulfur Compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Instrumentation | Gas Chromatograph with Headspace Sampler | shimadzu.com |
| Column | Agilent J&W DB-Sulfur SCD (70 m × 0.53 mm, 4.3 µm) | agilent.com |
| Oven Program | Initial temperature of 35°C, followed by a programmed ramp | agilent.com |
| Detector | Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD) | agilent.comshimadzu.com |
| Sample Introduction | Headspace injection for volatile compounds in liquid matrices | shimadzu.com |
High-performance liquid chromatography (HPLC) is a valuable alternative for the analysis of thiols, especially for less volatile or thermally unstable compounds. A significant challenge in HPLC analysis of thiols is their lack of a strong chromophore, which makes detection by standard UV-Vis detectors difficult researchgate.net. Consequently, derivatization is a common strategy to enhance detection.
Several derivatizing agents are used to label thiols, allowing for sensitive detection via fluorescence or UV absorbance.
Monobromobimane (mBBr) reacts with thiols to form highly fluorescent derivatives, enabling sensitive quantification mdpi.commdpi.com. This method is often automated for high-throughput analysis of compounds like glutathione and cysteine in biological samples mdpi.commdpi.com.
4,4'-dithiodipyridine (DTDP) is another reagent that reacts rapidly with thiols at typical wine pH levels, producing stable derivatives that can be enriched by solid-phase extraction (SPE) and analyzed by HPLC-MS/MS unipd.itacs.org.
Other reagents, such as o-phthaldialdehyde (OPA), have also been utilized to convert volatile thiols into non-volatile derivatives suitable for LC-ESI-MS analysis oup.com.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a gold standard for quantifying low-molecular-weight thiols unipd.itnih.govnih.gov. This technique offers high sensitivity and specificity, often with minimal sample preparation, and can simultaneously determine multiple thiol compounds in complex biological fluids like tear fluid or urine nih.govresearchgate.net.
Table 2: Common Derivatization Reagents for HPLC Analysis of Thiols
| Reagent | Detection Method | Key Features | Reference |
|---|---|---|---|
| Monobromobimane (mBBr) | Fluorescence | Forms highly fluorescent and stable adducts. | mdpi.comoup.com |
| 4,4'-dithiodipyridine (DTDP) | MS/MS | Reacts rapidly at wine pH; derivatives are suitable for SPE. | unipd.itacs.org |
| o-phthaldialdehyde (OPA) | Fluorescence / MS | Converts volatile thiols to non-volatile derivatives. | oup.com |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.
The structure of this compound, CH₃CH₂CH(CH₃)CH₂SH, features several distinct proton and carbon environments.
¹H NMR: The spectrum is expected to show distinct signals for the two CH₃ groups, the CH₂ group adjacent to the sulfur, the other CH₂ group, the CH proton, and the SH proton. The integration of these signals would correspond to the number of protons in each environment. Spin-spin coupling would result in complex splitting patterns (e.g., triplets, quartets, multiplets) that help to confirm the connectivity of the atoms.
¹³C NMR: The spectrum would display five distinct signals, corresponding to the five unique carbon atoms in the molecule.
Table 3: Predicted ¹H NMR and ¹³C NMR Data for 2-methylbutane-1-thiol
| Nucleus | Position (CH₃CH₂CH(CH₃)CH₂SH) | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | -CH₂SH | ~2.5 | Doublet of doublets (dd) or Multiplet (m) |
| -SH | ~1.3 (variable) | Triplet (t) | |
| -CH(CH₃)- | ~1.6 - 1.8 | Multiplet (m) | |
| -CH₂CH₃ | ~1.4 | Multiplet (m) | |
| -CH₃ groups | ~0.9 | Doublet (d) and Triplet (t) | |
| ¹³C | -CH₂SH | ~25-30 | N/A |
| -CH(CH₃)- | ~35-40 | N/A | |
| -CH₂CH₃ | ~25-30 | N/A | |
| -CH(CH₃) | ~15-20 | N/A | |
| -CH₂CH₃ | ~10-15 | N/A |
Note: Predicted values are based on general chemical shift ranges and data from analogous structures.
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. For 2-methylbutane-1-thiol (molecular weight: 104.22 g/mol ), electron ionization (EI) is a common technique used in conjunction with GC nih.gov. The molecular ion peak ([M]⁺) would be observed at an m/z of 104. The fragmentation pattern is key to confirming the structure, with characteristic losses of alkyl and thiol groups libretexts.orgchemguide.co.uklibretexts.org.
Table 4: Major Ions in the Electron Ionization Mass Spectrum of 2-methyl-1-butanethiol
| m/z | Relative Intensity | Possible Fragment Identity |
|---|---|---|
| 41 | 99.99 | [C₃H₅]⁺ |
| 70 | 55.63 | [M - H₂S]⁺ or [C₅H₁₀]⁺ |
| 57 | 51.14 | [C₄H₉]⁺ |
| 55 | 48.21 | [C₄H₇]⁺ |
| 29 | 60.92 | [C₂H₅]⁺ |
Data sourced from PubChem for 2-Methyl-1-butanethiol nih.gov.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula researchgate.netresearchgate.netlongdom.org. For this compound (C₅H₁₂S), HRMS can distinguish its exact mass (104.06597) from other ions with the same nominal mass but different elemental compositions, providing a high degree of confidence in its identification thermofisher.com.
Specialized Detection and Quantification of Sulfur Compounds
Due to the unique properties of sulfur, specialized detectors have been developed for its selective and sensitive analysis in gas chromatography.
Sulfur Chemiluminescence Detector (SCD): The SCD is renowned for its high selectivity and sensitivity for sulfur-containing compounds gcms.czshimadzu.comagilent.com. In this detector, compounds eluting from the GC column are combusted at high temperatures, converting sulfur species into sulfur monoxide (SO) go-jsb.nl. The SO then reacts with ozone in a reaction cell, producing light (chemiluminescence) that is detected by a photomultiplier tube shimadzu.comgo-jsb.nl. Key advantages of the SCD include:
High Selectivity: It responds almost exclusively to sulfur compounds, eliminating interference from co-eluting hydrocarbons (no hydrocarbon quenching) agilent.com.
High Sensitivity: It can detect sulfur at picogram levels agilent.com.
Equimolar Response: The detector's response is directly proportional to the number of sulfur atoms entering it, regardless of the compound's structure. This simplifies quantification, as a single sulfur compound can be used to calibrate for all others gcms.czagilent.com.
Pulsed Flame Photometric Detector (PFPD): The PFPD is an evolution of the traditional Flame Photometric Detector (FPD) ysi.com. It also relies on the emission of light from sulfur compounds in a hydrogen-rich flame scioninstruments.com. The pulsed nature of the flame allows for time-gated detection, which enhances selectivity and sensitivity compared to the conventional FPD ysi.comxylem.com. The PFPD offers several benefits:
Excellent Sensitivity: Detectivity is typically less than 1 pg S/sec ysi.com.
Linear and Equimolar Response: Like the SCD, the PFPD provides a linear and equimolar response, simplifying calibration and quantification of total sulfur xylem.comdavidsonanalytical.co.uk.
Simultaneous Detection: It can be configured to provide simultaneous, mutually selective chromatograms for sulfur and hydrocarbons from a single detector ysi.com. While highly effective, the PFPD signal can be "quenched" (decreased) by large, co-eluting hydrocarbon peaks, making chromatographic separation critical davidsonanalytical.co.uk.
Table 5: Comparison of Specialized Sulfur Detectors
| Feature | Sulfur Chemiluminescence Detector (SCD) | Pulsed Flame Photometric Detector (PFPD) | Reference |
|---|---|---|---|
| Principle | Chemiluminescent reaction of SO with ozone | Emission of light from sulfur species in a pulsed flame | shimadzu.comscioninstruments.com |
| Sensitivity (MDL) | ~0.5 pg S/sec (~5-10 ppb) | ~1 pg S/sec (~5-10 ppb) | labrulez.com |
| Selectivity vs. Carbon | >10⁷ | ~10⁶ | researchgate.netlabrulez.com |
| Hydrocarbon Quenching | None | Can occur with co-eluting hydrocarbons | agilent.comdavidsonanalytical.co.uk |
| Response | Linear and Equimolar | Linear and Equimolar | agilent.comxylem.com |
| Key Advantage | No quenching, highest selectivity | Robust, can provide simultaneous C and S chromatograms | agilent.comysi.comlabrulez.com |
Flame Photometric Detection (FPD) and Pulsed Flame Photometric Detection (PFPD)
Flame Photometric Detection (FPD) is a selective and sensitive technique for detecting sulfur-containing compounds. In an FPD, the sample eluting from a gas chromatograph is burned in a hydrogen-rich flame. This process excites sulfur species, which then emit light at a characteristic wavelength (around 394 nm) as they return to their ground state. A photomultiplier tube measures this emission, generating a signal proportional to the amount of sulfur. While highly sensitive for sulfur, the FPD can be susceptible to quenching effects from co-eluting hydrocarbons, which can diminish the sulfur signal.
Pulsed Flame Photometric Detection (PFPD) is an advancement of the conventional FPD that offers enhanced sensitivity and selectivity. By pulsing the flame, the emission signals of sulfur and hydrocarbons can be differentiated based on their distinct emission lifetimes. This temporal separation significantly reduces hydrocarbon quenching and background noise, leading to lower detection limits and a more robust response. The PFPD response to sulfur compounds is nearly equimolar, allowing for the quantification of unknown sulfur compounds using a single calibrated compound. This is a significant advantage in complex matrices where standards for all potential thiols may not be available.
Table 1: Comparison of Detection Limits for Volatile Sulfur Compounds by GC-PFPD
| Compound | Method Detection Limit (MDL) (ppb v/v) | Hubaux-Vos Detection Limit (xD) (ppb v/v) | Absolute Instrument Sensitivity (AIS) (ppb v/v) |
|---|---|---|---|
| Hydrogen sulfide (H₂S) | 0.36 | 1.5 | 1.2 |
| Carbonyl sulfide (COS) | 0.45 | 1.8 | 1.5 |
| Methyl mercaptan (CH₃SH) | 0.55 | 2.2 | 1.8 |
| Dimethyl sulfide (DMS) | 0.65 | 2.6 | 2.1 |
Data adapted from a study on various detection limit estimates for volatile sulfur compounds by GC-PFPD nih.gov.
Chemiluminescence and Atomic Emission Detection
Sulfur Chemiluminescence Detection (SCD) is another highly selective method for sulfur-containing compounds. As compounds elute from the GC column, they are combusted at a high temperature, which converts sulfur-containing molecules into sulfur monoxide (SO). The SO is then reacted with ozone (O₃) in a reaction chamber, producing an excited state of SO₂ that emits light as it decays. This light is detected by a photomultiplier tube. SCD offers excellent selectivity for sulfur over other elements and provides a linear and equimolar response.
Atomic Emission Detection (AED) provides elemental-specific detection by atomizing the compounds eluting from the GC in a high-energy microwave-induced plasma. This process excites the atoms of each element, causing them to emit light at their characteristic wavelengths. A spectrometer with a photodiode array detector can monitor multiple elemental emission lines simultaneously. For sulfur, the emission line at 181 nm is typically used. A key advantage of AED is its ability to determine the elemental composition of a compound and its equimolar response, which is independent of the molecular structure of the analyte. This makes it a powerful tool for both qualitative and quantitative analysis of sulfur compounds like this compound. Research has shown that GC-AED can be used for rapid and accurate determinations of total sulfur in fuels at trace levels nih.gov.
Isotope Dilution Analysis
Isotope Dilution Analysis (IDA), particularly when coupled with mass spectrometry (MS), is a definitive method for the accurate quantification of volatile thiols. This technique involves the addition of a known amount of an isotopically labeled version of the target analyte (e.g., deuterated this compound) to the sample as an internal standard. The labeled standard is chemically identical to the native analyte and thus behaves similarly during sample preparation, extraction, and chromatographic analysis.
By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard using a mass spectrometer, precise and accurate quantification can be achieved. This method effectively compensates for losses of the analyte during sample preparation and for matrix effects that can suppress or enhance the instrument's response. Stable Isotope Dilution Assays (SIDA) are considered the gold standard for the quantification of trace-level aroma compounds, including volatile thiols in complex matrices like food and beverages nih.gov. A stable-isotope-dilution LC-MS/MS method has been developed for the simultaneous quantification of hydrogen sulfide and multiple thiols in biological matrices, demonstrating the power of this technique nih.gov.
Sample Preparation and Extraction Techniques for Volatile Thiols
Due to their high reactivity and often low concentrations, the effective extraction and concentration of volatile thiols like this compound from the sample matrix are critical steps prior to instrumental analysis.
Distillation and Extraction Methods (Simultaneous Distillation/Extraction, Liquid-Liquid Extraction)
Simultaneous Distillation/Extraction (SDE) is a technique that combines steam distillation and solvent extraction to isolate volatile and semi-volatile compounds from a sample matrix. The sample is heated in a flask with boiling water, and the resulting steam carries the volatile thiols into a condenser. Simultaneously, an organic solvent is boiled in a separate flask, and its vapor also enters the condenser. The condensed water and solvent are immiscible and are collected in a specialized apparatus that allows the solvent containing the extracted thiols to be returned to the boiling flask while the water is returned to the sample flask. This continuous process allows for efficient extraction and concentration of the analytes.
Liquid-Liquid Extraction (LLE) is a classic separation technique that involves partitioning the analyte between two immiscible liquid phases. For volatile thiols in aqueous samples, an organic solvent is used to extract the thiols from the aqueous phase. The efficiency of the extraction depends on the partition coefficient of the thiol between the two phases. To improve efficiency, multiple extractions may be performed. A simultaneous derivatization and extraction method followed by liquid chromatography-high resolution mass spectrometry has been optimized for the determination of volatile thiols in hydroalcoholic matrices, with recovery rates in model and real matrices ranging from 45% to 129% acs.orgnih.gov.
Solid-Phase Microextraction (SPME) and Purge-and-Trap Concentration
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to adsorb analytes from a sample. The fiber can be exposed to the headspace above a liquid or solid sample (headspace SPME) or directly immersed in a liquid sample (direct immersion SPME). After an equilibration period, the fiber is withdrawn and inserted into the heated injection port of a gas chromatograph, where the adsorbed thiols are thermally desorbed onto the GC column. The choice of fiber coating is crucial for the selective and efficient extraction of target analytes.
Purge-and-Trap is a dynamic headspace technique used to extract and concentrate volatile organic compounds from liquid or solid samples. An inert gas is bubbled through the sample, purging the volatile thiols into the gas phase. The gas stream is then passed through a trap containing one or more sorbent materials, where the thiols are retained. After the purging is complete, the trap is rapidly heated, and the desorbed analytes are swept by a carrier gas into the GC for analysis. This technique is highly effective for concentrating trace-level volatile compounds teledynelabs.comagilent.com. The efficiency of the purge-and-trap process is dependent on factors such as purge gas flow rate, purge time, and sample temperature youngin.com.
Table 2: Recovery of Volatile Thiols using a Simultaneous Derivatization/Extraction Method
| Thiol Compound | Recovery in Model Wine (%) | Recovery in Beer (%) |
|---|---|---|
| 3-mercaptohexan-1-ol (3MH) | 95 | 102 |
| 3-mercaptohexyl acetate (3MHA) | 85 | 90 |
| 4-mercapto-4-methylpentan-2-one (4MMP) | 98 | 105 |
| 2-furanmethanethiol (2FMT) | 75 | 80 |
Data adapted from a study on the analysis of volatile thiols in alcoholic beverages nih.gov.
Thiol-Specific Derivatization and Adsorption Strategies
Derivatization is a common strategy to improve the chromatographic properties and detectability of thiols. The highly reactive sulfhydryl group can be chemically modified to form a more stable and less volatile derivative. For gas chromatography, silylation is a widely used derivatization method where an active hydrogen on the thiol group is replaced by a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the compound phenomenex.com. Acylation is another derivatization technique where an acyl group is introduced, which can enhance detector response, particularly for electron capture detectors if a halogenated acylating reagent is used.
Adsorption strategies can be employed for the selective isolation and concentration of thiols. The mechanism of thiol adsorption depends on the nature of the adsorbent material. For instance, thiol collectors can adsorb onto sulfide minerals and precious metals through mechanisms such as chemisorption, where a reversible bond is formed, or through an EC-mechanism involving the oxidation of the mineral surface . Thiol-functionalized adsorbents have also been developed for the specific removal and concentration of mercury from aqueous solutions, demonstrating the high affinity of the thiol group for certain metals mdpi.com. This principle can be adapted for the selective extraction of thiols from complex samples.
Biological and Biochemical Pathways Involving 2s 2 Methylbutane 1 Thiol
Enzymatic Biotransformation and Release Mechanisms
The formation of volatile thiols like (2S)-2-methylbutane-1-thiol in biological systems, especially during fermentation, is not a de novo synthesis but rather a release from larger, non-volatile precursor molecules. This biotransformation is catalyzed by a series of enzymes, with yeast playing a crucial role in the process. The pathway generally begins with conjugated forms of the thiol stored in raw materials like grapes or hops, which are then cleaved during fermentation.
Cysteine Conjugate Precursors and β-Lyase Activity
The immediate, non-volatile precursors to many potent thiols are S-cysteine conjugates. biorxiv.orgnih.govresearchgate.net In this form, the thiol moiety is bound to a cysteine amino acid, rendering it odorless. The key enzymatic step for the release of the free, aromatic thiol is the cleavage of the carbon-sulfur (C-S) bond within this conjugate. This reaction is catalyzed by enzymes with cysteine-S-conjugate β-lyase (C-S lyase) activity. nih.govnih.govwikipedia.org
Role of Glutathione Transferases in Thiol Biosynthesis
The formation of the cysteine-conjugate precursors themselves is part of a broader detoxification pathway in plants, known as the mercapturic acid pathway. nih.gov The initial step in this pathway involves the conjugation of the reduced form of glutathione (GSH), a tripeptide, to an electrophilic substrate. wikipedia.orgdiva-portal.org This reaction is catalyzed by a superfamily of enzymes called Glutathione S-transferases (GSTs). mdpi.comresearchgate.net
In plants like hops and grapevines, it is proposed that GSTs catalyze the formation of S-glutathione conjugates from various precursor molecules. researchgate.net These glutathionylated conjugates are the initial, stable storage form of the thiols. Subsequently, specific peptidase enzymes cleave the glutamate and glycine residues from the glutathione moiety, leaving the cysteine-S-conjugate. researchgate.net This resulting cysteine adduct is then the direct substrate for the β-lyase enzymes that release the final volatile thiol during fermentation. researchgate.netmdpi.com This two-step enzymatic process—conjugation by GSTs in the plant and cleavage by yeast β-lyases during fermentation—is a critical pathway for the generation of many varietal aromas in fermented beverages.
| Enzyme/Protein Family | Role in Thiol Release Pathway |
| Glutathione S-Transferases (GSTs) | Catalyze the initial conjugation of glutathione (GSH) to a thiol precursor molecule in plants (e.g., hops, grapes), forming a stable, non-volatile S-glutathione conjugate. |
| γ-Glutamyl Transpeptidases | Enzymes that begin the breakdown of the S-glutathione conjugate by removing the glutamate residue. |
| Dipeptidases | Complete the conversion of the S-glutathione conjugate to the S-cysteine conjugate by cleaving the glycine residue. |
| Cysteine-S-conjugate β-lyases | Yeast enzymes that cleave the carbon-sulfur bond in the S-cysteine conjugate during fermentation, releasing the free, volatile thiol along with pyruvate and ammonia. |
Genetic Engineering for Enhanced Thiol Production
Given the low efficiency of natural yeast strains in releasing thiols from precursors, significant research has focused on genetically engineering yeast for enhanced production. nih.gov These strategies aim to increase the expression and activity of the key enzymes in the release pathway.
One primary approach involves the overexpression of genes that encode for enzymes with high β-lyase activity. For example, integrating the tnaA gene from Escherichia coli, which encodes a tryptophanase with potent C-S lyase side-activity, into the genome of a wine yeast strain resulted in a 25-fold increase in the release of certain thiols. nih.gov Similarly, overexpressing specific yeast genes known to be involved in this activity, such as IRC7 or STR3, has also proven effective. biorxiv.orgresearchgate.net
Another complementary strategy is to boost the biosynthesis of the thiol precursors themselves by overexpressing enzymes like glutathione synthetase and glutathione-S-transferases. nih.gov By combining these approaches, researchers have successfully created yeast strains capable of producing significantly higher concentrations of various desirable volatile thiols. nih.govresearchgate.net While these techniques have been primarily demonstrated for thiols like 3MH and 4MMP, the principles are broadly applicable to other volatile thiols. google.comnih.gov One study noted the synthesis of 2-methyl-2-butanethiol, an isomer of this compound, using such engineered yeast. researchgate.netnih.gov
| Genetic Engineering Strategy | Target Enzyme/Pathway | Outcome |
| Overexpression of β-lyase genes | Cysteine-S-conjugate β-lyase | Increased cleavage of cysteine-thiol precursors, leading to higher concentrations of free volatile thiols. |
| Heterologous expression of bacterial β-lyases | Cysteine-S-conjugate β-lyase | Introduction of highly efficient non-native enzymes (e.g., E. coli tnaA) to boost thiol release beyond the capacity of native yeast enzymes. |
| Overexpression of Glutathione-S-Transferases | Glutathione S-Transferase | Enhanced formation of glutathione-thiol conjugates, increasing the total pool of available precursors for the pathway. |
| Overexpression of Alcohol Acyltransferases | Alcohol Acyltransferase (AAT) | Increased conversion of alcohol-containing thiols (e.g., 3MH) into their more potent acetate esters (e.g., 3MHA). |
Role in Natural Product Chemistry
This compound, like other volatile sulfur compounds, plays a role in the complex chemical matrix that defines the aroma of various natural products. Its presence is primarily noted in products that have undergone fermentation, where microbial activity transforms precursors into the final aromatic compound.
Occurrence and Biogenesis in Plants (e.g., Humulus lupulus, Cannabis sativa)
Humulus lupulus (hops) and Cannabis sativa are two closely related plant species known for their rich and complex profiles of secondary metabolites, including aromatic compounds. Hops are a critical source of polyfunctional thiols and their non-volatile precursors in beer. nih.govresearchgate.netnih.gov Research has identified numerous cysteine and glutathione conjugates in various hop cultivars, which serve as the source for many of the tropical and fruity thiol aromas generated during brewing. researchgate.netnih.gov
Similarly, Cannabis sativa is recognized for its pungent and characteristic aroma. Recent studies have identified a novel family of volatile sulfur compounds (VSCs), including prenylated thiols like 3-methyl-2-butene-1-thiol, as key contributors to the distinctive scent of some cannabis varieties. nih.govacs.org However, despite the detailed investigation into the volatile profiles of both hops and cannabis, this compound has not been identified as a significant naturally occurring volatile compound in the cited literature for either plant. The biogenesis in these plants is therefore understood through the general pathways that create other thiol conjugates, rather than through direct detection of the free thiol itself.
Contribution to Biologically Derived Products (e.g., Fermented Beverages)
The most significant role of this compound is as a flavor and aroma component in biologically derived products, particularly fermented beverages. thegoodscentscompany.com Volatile thiols are among the most potent aroma compounds found in beer and wine, possessing extremely low odor thresholds in the nanogram-per-liter range. researchgate.net This means that even trace amounts can have a substantial impact on the sensory profile of the final product.
Metabolic Fates and Bioconversion Processes in Biological Systems
The metabolic fate of this compound, a volatile sulfur compound, is governed by a series of biotransformation reactions aimed at its detoxification and elimination from the body. These processes primarily involve enzymatic modifications of the thiol group, which increase its water solubility and facilitate excretion. The metabolic pathways are largely analogous to those of other xenobiotic thiols and involve a combination of oxidation and conjugation reactions.
General Thiol Metabolism Pathways
In biological systems, the metabolism of thiols is a crucial detoxification process. The sulfhydryl group (-SH) is a primary target for enzymatic modification. For compounds like this compound, the initial metabolic steps often involve the oxidation of the sulfur atom. This is a common strategy the body employs to handle various sulfur-containing xenobiotics.
These oxidative reactions are primarily catalyzed by two major enzyme superfamilies: the Cytochrome P450 (CYP) monooxygenases and the Flavin-containing monooxygenases (FMOs). These enzymes are abundant in the liver and other tissues and play a central role in Phase I metabolism. The oxidation of the thiol group can lead to the formation of progressively more oxidized species.
Following, or in parallel with, oxidation, the thiol or its oxidized metabolites can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the xenobiotic, thereby facilitating its excretion in urine or bile. The primary conjugation pathways for thiols include:
Glutathione Conjugation: Catalyzed by glutathione S-transferases (GSTs), this process involves the covalent bonding of the thiol to the tripeptide glutathione.
Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the thiol group, forming a thioether glucuronide.
Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the thiol.
S-methylation: Thiol S-methyltransferases can catalyze the methylation of the sulfhydryl group.
The specific metabolic pathway that predominates for this compound depends on various factors, including the concentration of the compound and the activity of the different metabolic enzymes in an individual.
Oxidative and Conjugation Pathways
Oxidative Pathways:
The initial and most significant oxidative metabolic reaction for this compound is S-oxygenation. This reaction is primarily mediated by FMOs, which are highly efficient in oxidizing soft nucleophiles like the sulfur atom in thiols. The product of this initial oxidation is a sulfenic acid (RSOH). Sulfenic acids are generally unstable and can undergo further oxidation or react with other molecules.
Further oxidation of the sulfenic acid can yield a sulfinic acid (RSO₂H) and subsequently a sulfonic acid (RSO₃H). These more highly oxidized metabolites are significantly more water-soluble than the parent thiol and can be readily excreted.
Another potential oxidative fate is the formation of disulfides. Two molecules of this compound can be oxidized to form a disulfide bond (RSSR). This can also occur through reaction with endogenous thiols like glutathione.
Conjugation Pathways:
In parallel with oxidation, this compound and its metabolites can be conjugated with endogenous molecules to facilitate their removal from the body.
Glutathione Conjugation: The nucleophilic thiol group of glutathione can attack the sulfur atom of this compound, particularly if it has been activated by oxidation, to form a mixed disulfide. This reaction is catalyzed by glutathione S-transferases. The resulting glutathione conjugate is then typically further metabolized through the mercapturic acid pathway, leading to the formation of a cysteine conjugate and ultimately an N-acetylcysteine (mercapturic acid) conjugate, which is excreted in the urine.
Glucuronidation: The sulfhydryl group of this compound can be directly conjugated with glucuronic acid in a reaction catalyzed by UDP-glucuronosyltransferases. This forms a thioether glucuronide, a highly water-soluble conjugate that is readily excreted. Studies on the glucuronidation of short-chain aliphatic alcohols suggest that the structure and chain length of the alkyl group can influence the efficiency of this process nih.gov.
The following table summarizes the key metabolic pathways for this compound.
| Metabolic Pathway | Enzyme Family | Key Reaction | Metabolite(s) | Significance |
| Oxidation | Cytochrome P450 (CYP), Flavin-containing monooxygenase (FMO) | S-oxygenation | Sulfenic acid, Sulfinic acid, Sulfonic acid, Disulfide | Increases polarity and prepares for conjugation. |
| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Conjugation with glutathione | Glutathione conjugate, Mercapturic acid | Major detoxification pathway for electrophilic compounds. |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid | Thioether glucuronide | Increases water solubility for excretion. |
| Sulfation | Sulfotransferases (SULTs) | Conjugation with sulfate | Thiosulfate | Contributes to detoxification and elimination. |
Interactions with Biological Receptors
As a potent odorant, the primary interaction of this compound with biological systems occurs within the olfactory system. Its characteristic skunk-like odor is a result of its specific binding to and activation of olfactory receptors located in the nasal cavity.
Olfactory Receptor Binding and Chemoreception Mechanisms
The perception of smell, or olfaction, is initiated by the binding of volatile molecules to olfactory receptors (ORs), which are members of the G protein-coupled receptor (GPCR) superfamily. Humans have approximately 400 different types of functional ORs, and it is the combinatorial activation of these receptors by an odorant molecule that generates a unique neural signature, which the brain interprets as a specific smell.
Volatile sulfur compounds, including thiols, are known for their potent and often unpleasant odors, detectable at very low concentrations. The high sensitivity of the mammalian olfactory system to thiols suggests the existence of specific ORs that have evolved to detect these compounds. Research has identified several ORs that respond to various sulfur-containing ligands.
A notable finding in the chemoreception of thiols is the role of metal ions, particularly copper, in modulating the activity of certain ORs. It has been demonstrated that the presence of copper ions can significantly enhance the response of specific ORs to thiols. This suggests that some ORs may function as metalloproteins, where the metal ion plays a crucial role in the binding of the thiol ligand and the subsequent activation of the receptor.
For instance, the mouse olfactory receptor MOR244-3 has been shown to be robustly activated by various sulfur compounds, and this activation is dependent on the presence of copper. Similarly, the human olfactory receptor OR2T11 is also regulated by copper and silver ions in its response to low-molecular-weight thiols.
The binding of this compound to its specific OR(s) is thought to involve a combination of shape recognition and the interaction of the sulfur atom with the receptor's binding pocket, potentially facilitated by a metal cofactor. The branched alkyl structure of this compound will also influence its fit within the binding site of different ORs, contributing to its unique odor profile.
The following table presents examples of olfactory receptors known to be involved in the detection of sulfur compounds.
| Receptor | Species | Known Ligands | Modulator | Significance |
| MOR244-3 | Mouse | (Methylthio)methanethiol and other VSCs | Copper (Cu²⁺) | Important for the detection of social cues in mice. |
| OR2T11 | Human | Low-molecular-weight thiols | Copper (Cu²⁺), Silver (Ag⁺) | Contributes to the human perception of various sulfurous odors. |
| OR2M3 | Human | 3-Mercapto-2-methylpentan-1-ol (from onions) | Not specified | Demonstrates high specificity for certain thiols. |
The combinatorial coding of odors means that this compound likely activates a specific combination of these and other, yet to be identified, olfactory receptors, resulting in its distinct and potent smell.
Computational and Theoretical Studies of 2s 2 Methylbutane 1 Thiol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of thiol compounds.
The electronic structure of (2S)-2-methylbutane-1-thiol dictates its chemical behavior. Quantum chemical methods are used to calculate the distribution of electrons within the molecule and to identify regions that are susceptible to chemical attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For a typical alkanethiol, the HOMO is often localized on the sulfur atom, specifically on its non-bonding lone pair electrons. This indicates that the sulfur atom is the primary site for electrophilic attack and is the most easily oxidized part of the molecule. The LUMO, conversely, is typically associated with the antibonding σ*(S-H) orbital. This suggests that nucleophilic attack would likely lead to the cleavage of the S-H bond. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.
The acidity, or pKa, of a thiol is a critical parameter influencing its state of ionization and reactivity in different environments. tandfonline.com Computational methods have been extensively applied to predict the pKa of thiols, though it remains a challenging task due to the significant influence of the solvent.
Directly calculating the pKa of thiols using quantum chemical methods with standard continuum solvation models like the Solvation Model based on Density (SMD) can lead to large errors, sometimes as high as 10 pK units. osti.govwayne.edu These inaccuracies are often attributed to difficulties in correctly calculating the solvation free energies of the thiolate anions. osti.gov
To improve accuracy, more sophisticated models have been developed. Research has shown that combining implicit continuum models with a small number of explicit solvent molecules (typically water) hydrogen-bonded to the sulfur atom yields significantly better results. wayne.edunih.gov Including one explicit water molecule can lower the average error by about 3.5 pKa units, while including three explicit water molecules can bring the calculated pKa values to within one unit of experimental data. wayne.edunih.gov
Various DFT functionals have been tested for their performance in pKa prediction for thiols. Studies have found that functionals like M06-2X and ωB97XD, when paired with a basis set including diffuse functions (e.g., 6-311++G(d,p)) and an explicit-implicit solvation model, provide the most reliable predictions. researchgate.netwayne.edu
| Method/Functional | Solvation Model | Basis Set | Average Error (pK units) | Reference |
| B3LYP | Default SMD | 6-31+G(d,p) | 7.1 | osti.gov |
| M06-2X | Default SMD | 6-31+G(d,p) | 4.8 | osti.gov |
| M06-2X | SMDsSAS | - | 0.77 | researchgate.net |
| ωB97XD | SMD + 3 H₂O | 6-311++G(d,p) | 0.15 ± 0.58 | wayne.edu |
| B3LYP | SMD + 3 H₂O | 6-311++G(d,p) | -0.78 ± 0.79 | wayne.edu |
Molecular Modeling and Simulation Approaches
While quantum mechanics describes the electronic details of a molecule, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of larger systems over time. These simulations rely on force fields, which are sets of parameters and equations that approximate the potential energy of a molecular system.
The OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom) force field is a widely used parameter set for simulating organic molecules, including alkanes and thiols. researchgate.net It has been developed and tested for its ability to reproduce key properties of organic liquids, such as density and heat of vaporization. Specific parameters for the thiol group (-SH) allow for the simulation of this compound in various environments, such as in a pure liquid state or in solution.
MD simulations using a force field like OPLS-AA can provide insights into:
Conformational Analysis: Determining the preferred three-dimensional shapes (conformers) of the molecule and the energy barriers between them.
Liquid Structure: Analyzing how molecules of this compound arrange themselves in the liquid phase, through calculations of radial distribution functions. researchgate.net
Thermodynamic Properties: Predicting properties like density and heat of vaporization. A study developed a quantitative structure-property relationship (QSPR) model to predict the densities of monosubstituted alkanes, including 2-methylbutane-1-thiol. biochempress.com
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological or chemical activity. For this compound, the most relevant "activity" is its contribution to aroma, particularly in food and beverages like beer and coffee. lu.semdpi.comchromatographyonline.com
Volatile sulfur compounds, including polyfunctional thiols, are known to be potent aroma compounds with extremely low odor thresholds, often in the nanograms per liter range. researchgate.netbarthhaas.com They contribute significantly to the desirable tropical fruit, citrus, and passion fruit notes in many products. lu.sebio-conferences.org SAR studies in this area are often focused on how small changes in the thiol's structure affect its perceived aroma character and intensity.
Key structural features of this compound relevant to SAR include:
The Thiol Group (-SH): This functional group is essential for the characteristic sulfurous aroma profile.
Carbon Skeleton: The five-carbon, branched structure (an isoamyl group) influences the molecule's volatility and interaction with olfactory receptors, distinguishing its aroma from other thiols like methanethiol (B179389) or ethanethiol.
Chirality: The presence of a stereocenter at the C2 position means that its enantiomer, (2R)-2-methylbutane-1-thiol, exists. Enantiomers can have different aroma profiles and odor thresholds due to the chiral nature of olfactory receptors.
While specific SAR studies focusing solely on this compound are not prevalent in the literature, it is analyzed within the broader context of aroma-active thiols in beer and other fermented beverages. Its structure is often compared to other key beer thiols like 3-mercaptohexan-1-ol (3MH) and 4-mercapto-4-methylpentan-2-one (4MMP) to understand how different alkyl chains and additional functional groups modulate the final aroma. barthhaas.combio-conferences.org
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving high enantiomeric purity in (2S)-2-methylbutane-1-thiol?
- Methodology : Utilize asymmetric synthesis techniques, such as chiral catalysts (e.g., thiourea-based organocatalysts) or enzymatic resolution. For example, thiol-ene "click" reactions can introduce the -SH group stereoselectively. Purification via chiral column chromatography (e.g., using amylose-based stationary phases) ensures enantiomeric excess. Characterization via polarimetry and chiral GC-MS confirms purity .
Q. Which analytical methods are optimal for structural confirmation of this compound?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to identify the methyl branch and thiol proton, mass spectrometry (MS) to verify molecular weight (e.g., EI-MS fragmentation patterns similar to 3-methyl-2-butene-1-thiol ), and infrared (IR) spectroscopy for the S-H stretch (~2500 cm⁻¹). Chiral HPLC with a UV detector can quantify enantiomeric excess .
Q. How should researchers handle safety protocols for this thiol in laboratory settings?
- Methodology : Due to thiols' volatility and odor, use fume hoods, nitrile gloves, and gas-tight containers. Monitor exposure limits with real-time gas sensors. Neutralize spills with oxidizing agents (e.g., hydrogen peroxide). Reference safety guidelines from Chemwatch or ACS for thiol handling .
Q. What solvent systems are suitable for studying the compound’s stability?
- Methodology : Test stability in inert solvents (e.g., hexane, DMSO) under varying temperatures (4°C to 40°C). Monitor degradation via UV-Vis spectroscopy or GC-MS over time. Buffer solutions (pH 7–9) are critical for biological assays to prevent thiol oxidation .
Advanced Research Questions
Q. How does the (2S) configuration influence intermolecular interactions in catalytic systems?
- Methodology : Compare enantiomer reactivity in thiol-disulfide exchange reactions using kinetic studies. Molecular docking simulations (e.g., AutoDock Vina) can model interactions with chiral catalysts or enzymes. X-ray crystallography (as in Schiff base ligands ) may reveal steric effects from the methyl group .
Q. What computational approaches predict the compound’s behavior in atmospheric oxidation studies?
- Methodology : Density functional theory (DFT) calculations (e.g., Gaussian 09) model reaction pathways with ozone or hydroxyl radicals. Compare theoretical bond dissociation energies (BDEs) of the S-H group with experimental data from photolysis studies .
Q. How can researchers resolve contradictions between experimental and computational vapor pressure data?
- Methodology : Validate experimental vapor pressure (e.g., using a static apparatus) against predictive models (e.g., Antoine equation). Cross-check with gas chromatography retention indices. Discrepancies may arise from impurities or temperature calibration errors; replicate measurements under controlled humidity .
Q. What strategies improve reproducibility in enantioselective synthesis?
- Methodology : Standardize reaction parameters (e.g., solvent purity, catalyst loading) and share raw datasets (e.g., NMR spectra, chromatograms) via open-access platforms. Collaborative interlaboratory studies, as emphasized in open data initiatives , reduce variability in chiral synthesis .
Q. How does steric hindrance from the 2-methyl group affect nucleophilic substitution reactions?
- Methodology : Perform comparative kinetics with linear-chain thiols (e.g., 1-butanethiol). Use Hammett plots to correlate substituent effects with reaction rates. Stereochemical outcomes can be analyzed via NOESY NMR to confirm spatial arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
